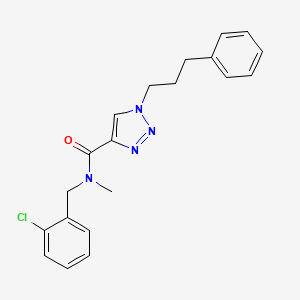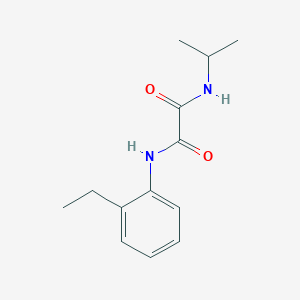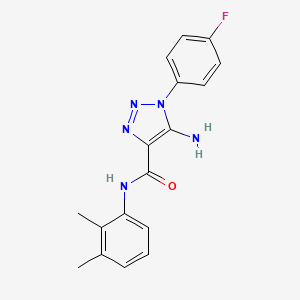![molecular formula C19H24O3 B5021236 1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)
1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene is an organic compound that belongs to the class of ether derivatives It is characterized by the presence of an ethoxy group and a propoxy group substituted with an ethylphenoxy moiety on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxybenzene and 4-ethylphenol.
Etherification Reaction: The first step involves the etherification of 1-ethoxybenzene with 3-chloropropanol in the presence of a base, such as potassium carbonate, to form 1-ethoxy-3-(3-chloropropoxy)benzene.
Nucleophilic Substitution: The second step involves the nucleophilic substitution of 1-ethoxy-3-(3-chloropropoxy)benzene with 4-ethylphenol in the presence of a base, such as sodium hydride, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or propoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous dimethylformamide.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers.
Scientific Research Applications
1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene depends on its specific application. In organic synthesis, it acts as a building block for the formation of more complex molecules. In materials science, it contributes to the properties of the final material, such as flexibility, durability, or chemical resistance. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene: Similar structure but with a methyl group instead of an ethyl group.
1-ethoxy-4-[3-(4-isopropylphenoxy)propoxy]benzene: Similar structure but with an isopropyl group instead of an ethyl group.
1-ethoxy-4-[3-(4-tert-butylphenoxy)propoxy]benzene: Similar structure but with a tert-butyl group instead of an ethyl group.
Uniqueness
1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its reactivity and the properties of the final products. This uniqueness makes it valuable for specific applications where the ethyl group imparts desired characteristics.
Properties
IUPAC Name |
1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-16-6-8-18(9-7-16)21-14-5-15-22-19-12-10-17(11-13-19)20-4-2/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKNWBQJAYFTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5021154.png)
![N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B5021156.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5021161.png)



![3-{[(2-mercaptoethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5021186.png)
![4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5021193.png)
![N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5021206.png)
![Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate](/img/structure/B5021210.png)
![3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid](/img/structure/B5021211.png)
![1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B5021217.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(thiophen-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5021225.png)
![N-(2-furylmethyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5021248.png)
